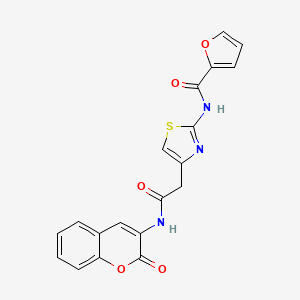
N-(4-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)thiazol-2-yl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(4-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)thiazol-2-yl)furan-2-carboxamide” is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .
Synthesis Analysis
This compound was synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . Another synthesis method involved the reaction of 7-hydroxy-4-methylcoumarin and ethylchloroacetate, followed by the addition of hydrazine hydrate .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 7-amino-4-methylcoumarin with organic halides and the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques such as HRMS, EIMS, IR, UV-Vis, 1H-NMR, 13C {1H} NMR, DEPT-135, HSQC 2D C-H correlation, HMBC 2D C-H correlation, COSY 2D H-H correlation, and NOESY 2D H-H correlation .Applications De Recherche Scientifique
Molecular Structure and Synthesis Techniques
Research has explored the molecular structure and synthesis of compounds related to N-(4-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)thiazol-2-yl)furan-2-carboxamide. One study detailed the molecule comprising a carboxamide group bonded to a furan ring, highlighting the extensive hydrogen-bonding interactions within the compound's structure (Pei-Liang Zhao & Zhong-Zhen Zhou, 2009). Another study demonstrated a rapid microwave-assisted synthesis technique for producing various related compounds, showing a significant increase in reaction rates and yields, along with their antimicrobial activities (J. Raval, B. N. Naik, & K. R. Desai, 2012).
Antimicrobial Activity
Several studies have synthesized derivatives of this compound and evaluated their antimicrobial efficacy. For instance, compounds showing significant antibacterial and antifungal activities were synthesized using environmentally benign procedures under microwave irradiation (J. Raval, B. N. Naik, & K. R. Desai, 2012). Another study produced innovative coumarin derivatives containing a thiazolidin-4-one ring, with some demonstrating promising biological properties, including antibacterial activity (C. K. Ramaganesh, Y. Bodke, & K. Venkatesh, 2010).
Applications in Sensing and Detection
Research into coumarin benzothiazole derivatives, structurally similar to the subject compound, has found applications in sensing and detection. A study described the synthesis of these derivatives and their ability to act as chemosensors for cyanide anions, with one compound showing a significant fluorescence quenching upon interaction, indicating potential applications in environmental monitoring and safety (Kangnan Wang et al., 2015).
Advanced Synthesis and Characterization
Further research has focused on advanced synthesis methods and detailed characterization of similar compounds. For example, ultrasound-promoted synthesis has been employed to create new thiazole derivatives bearing a coumarin nucleus, demonstrating the efficiency of this technique in producing compounds with potential cytotoxic activity (S. M. Gomha & K. Khalil, 2012).
Mécanisme D'action
Target of Action
It is known that thiazole derivatives have been found in many potent biologically active compounds, such as antimicrobial drug sulfathiazole, antiretroviral drug ritonavir, antifungal drug abafungin, and antineoplastic drug tiazofurin . Similarly, indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Mode of Action
It is known that thiazole and indole derivatives interact with their targets and induce changes that result in their biological effects .
Biochemical Pathways
Thiazole and indole derivatives are known to affect a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole and indole derivatives are known to have a wide range of biological activities, suggesting that they have significant molecular and cellular effects .
Propriétés
IUPAC Name |
N-[4-[2-oxo-2-[(2-oxochromen-3-yl)amino]ethyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O5S/c23-16(21-13-8-11-4-1-2-5-14(11)27-18(13)25)9-12-10-28-19(20-12)22-17(24)15-6-3-7-26-15/h1-8,10H,9H2,(H,21,23)(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCNDVBBZFHPSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)NC(=O)CC3=CSC(=N3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

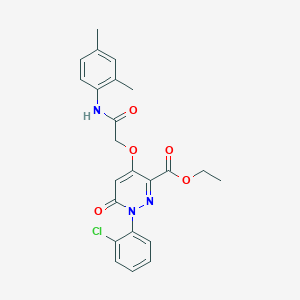
![(3aS,5S,6aS)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2538313.png)
![N-(2,4-difluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2538319.png)
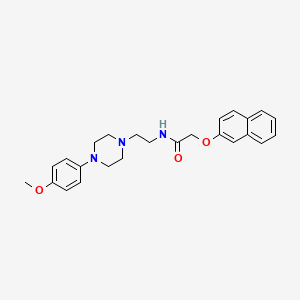

![Methyl 2-amino-1-(2-hydroxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2538323.png)
![N-[(2-Chlorophenyl)-cyanomethyl]-2-fluoro-6-methylsulfanylbenzamide](/img/structure/B2538324.png)
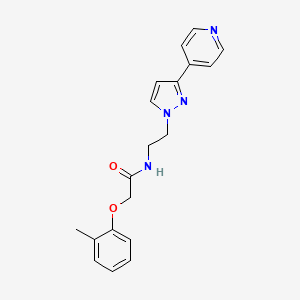
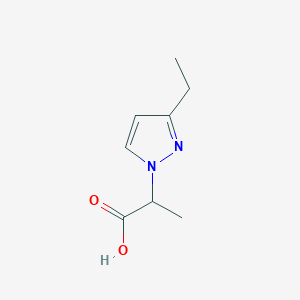
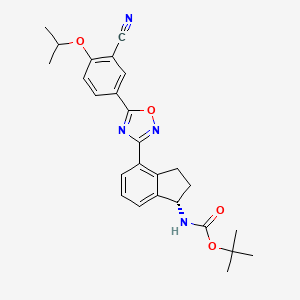

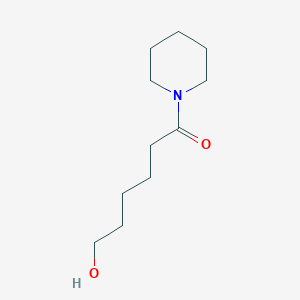
![2-(1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2538333.png)
![N~1~-(2-chlorobenzyl)-2-{2-methyl-4-[5-(3-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2538334.png)